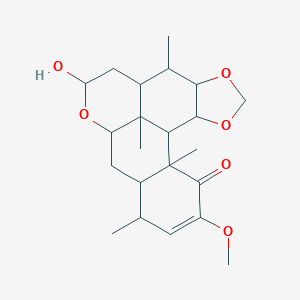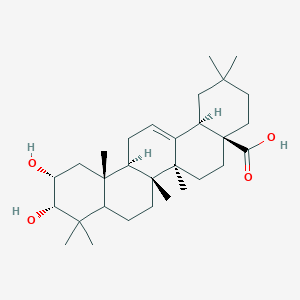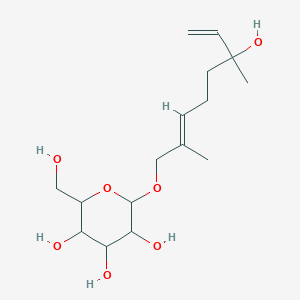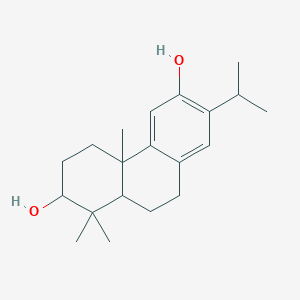
Diosbulbin C
Overview
Description
Diosbulbin C is a naphthofuran . It is a natural diterpene lactone component extracted from traditional Chinese medicine Dioscorea bulbifera L . The molecular formula of this compound is C19H22O7 .
Molecular Structure Analysis
The molecular structure of this compound is complex with multiple rings and functional groups. The IUPAC name is 3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid . The exact mass is 362.13655304 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 362.4 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound also has 2 rotatable bonds . The XLogP3-AA value is 1.1 , which provides an estimate of the compound’s lipophilicity.Scientific Research Applications
Hepatotoxicity and Metabolic Activation : Diosbulbin B (DIOB), a related compound to Diosbulbin C, is known for its hepatotoxic effects. Studies have explored its metabolic activation and the formation of reactive metabolites, which are key in understanding its hepatotoxicity. For example, Lin et al. (2014) identified reactive metabolites of DIOB, contributing to the understanding of its hepatotoxic mechanisms (Lin et al., 2014).
Mechanisms of Hepatotoxicity : Ji et al. (2020) investigated the mechanisms of DIOB-induced hepatotoxicity using systems toxicology approaches. They found that DIOB impacts fatty acid and glucose metabolism, disrupts the TCA cycle, and affects bile acid synthesis and transport (Ji et al., 2020).
Antitumor Activity : Wang et al. (2012) explored the antitumor activities of various extracts from Dioscorea bulbifera L., including Diosbulbin B. They found that certain extracts and Diosbulbin B demonstrated anti-tumor effects in a dose-dependent manner without significant toxicity (Wang et al., 2012).
Protein Interaction and Cytotoxicity : The interaction of Diosbulbin B with proteins and its cytotoxic effects have been studied. For instance, Wang et al. (2017) developed a method to identify the interaction of protein with the reactive metabolite of DIOB, providing insights into its cytotoxicity (Wang et al., 2017).
Cancer Cell Death Regulation : Li et al. (2019) studied the effect of Diosbulbin-B on gastric cancer cells and hepatocytes, focusing on how it impacts cell viability and apoptosis. They found that high-dose Diosbulbin-B inhibited cell proliferation and promoted apoptosis (Li et al., 2019).
Enhancing Drug Sensitivity in Cancer Treatment : Research by Li et al. (2021) revealed that low-dose Diosbulbin-B can increase cisplatin-sensitivity in gastric cancer, providing a potential therapeutic approach (Li et al., 2021).
Protective Effects Against Liver Injury : Niu et al. (2015) explored the protective effects of Scutellarin against liver injury induced by Diosbulbin B, revealing mechanisms involved in inflammation and oxidative stress (Niu et al., 2015).
Apoptosis and Autophagy in Hepatocytes : Ye et al. (2019) demonstrated that Diosbulbin B induces mitochondria-dependent apoptosis in hepatocytes, with autophagy playing a key role in this process (Ye et al., 2019).
Gender-related Pharmacokinetics : Yang et al. (2013) studied the gender-related pharmacokinetics of Diosbulbin B, showing differences in bioavailability and metabolism between male and female rats (Yang et al., 2013).
Mechanism of Action
Diosbulbin C is a natural diterpene lactone component extracted from traditional Chinese medicine Dioscorea bulbifera L . It has been found to possess high anticancer activity, particularly in non-small cell lung cancer (NSCLC) .
Target of Action
The primary targets of this compound are AKT1 , DHFR , and TYMS . These proteins play crucial roles in cell proliferation and survival, making them key targets in cancer therapy .
Mode of Action
This compound interacts with its targets by downregulating their expression/activation . This interaction leads to significant changes in the cellular processes, particularly those related to cell proliferation .
Biochemical Pathways
The downregulation of AKT1, DHFR, and TYMS disrupts the normal cell cycle, leading to the arrest of cells in the G0/G1 phase . This disruption inhibits cell proliferation, a key characteristic of cancerous cells .
Pharmacokinetics
This compound has been predicted to exhibit high drug-likeness properties . It has good water solubility and intestinal absorption, which are crucial for its bioavailability . These properties highlight its potential value in the discovery and development of anti-lung cancer drugs .
Result of Action
The result of this compound’s action is a remarkable reduction in cell proliferation . It induces significant G0/G1 phase cell cycle arrest in NSCLC cells . This effect is a direct result of the downregulation of the expression/activation of AKT1, DHFR, and TYMS .
properties
IUPAC Name |
3-(furan-3-yl)-8-hydroxy-5-methyl-14-oxo-2,13-dioxatetracyclo[10.2.1.01,5.06,11]pentadecane-10-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-18-6-13(9-2-3-24-8-9)26-19(18)7-14(25-17(19)23)15-11(16(21)22)4-10(20)5-12(15)18/h2-3,8,10-15,20H,4-7H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYALWPKCIMKALF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC13CC(C4C2CC(CC4C(=O)O)O)OC3=O)C5=COC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20086-07-1 | |
| Record name | (2R,3aS,6S,6aS,7R,9R,10aR,10bS)-2-(3-Furanyl)decahydro-9-hydroxy-10b-methyl-4-oxo-4H-3a,6-methanofuro[2,3-d][2]benzoxepin-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20086-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 250 °C | |
| Record name | Diosbulbin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036778 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1s,4r,6s)-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B198510.png)










